N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine
CAS No.: 2096495-87-1
Cat. No.: VC6425047
Molecular Formula: C17H17N3O5
Molecular Weight: 343.339
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096495-87-1 |
---|---|
Molecular Formula | C17H17N3O5 |
Molecular Weight | 343.339 |
IUPAC Name | 3-(benzylamino)-4-(4-nitroanilino)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C17H17N3O5/c21-16(22)10-15(18-11-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)20(24)25/h1-9,15,18H,10-11H2,(H,19,23)(H,21,22) |
Standard InChI Key | AUQGQKZNZQTVJY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Structural Configuration
N²-Benzyl-N-(4-nitrophenyl)-alpha-asparagine (C₁₉H₂₀N₄O₅, molecular weight 384.39 g/mol) deviates from canonical asparagine through two strategic modifications:
-
N²-Benzylation: The side-chain amide nitrogen is substituted with a benzyl group, a common strategy to prevent unintended side reactions during peptide elongation .
-
Alpha-Amino 4-Nitrophenylation: The primary amino group is derivatized with a 4-nitrophenyl carbamate, which may serve as an activating group for controlled coupling or a prodrug moiety for delayed release .
The stereochemistry at the alpha-carbon remains consistent with L-asparagine, critical for maintaining biological compatibility in peptide sequences.
Physicochemical Characteristics
While experimental data specific to this compound are unavailable, analogous protected asparagines exhibit:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) but limited aqueous solubility due to hydrophobic benzyl and nitrophenyl groups .
-
Stability: Benzyl-protected amides demonstrate resistance to acidic conditions (e.g., trifluoroacetic acid), while 4-nitrophenyl carbamates are susceptible to nucleophilic cleavage under basic or enzymatic conditions .
Synthetic Methodologies
Protection Strategy
The synthesis likely follows a multi-step sequence inspired by Fmoc/trialkoxybenzyl (Tmob) protection schemes :
Step 1: Side-Chain Benzylation
-
Start with L-asparagine.
-
Protect the alpha-amino group with a 4-nitrophenyl carbamate via reaction with 4-nitrophenyl chloroformate in anhydrous dichloromethane.
-
Introduce the N²-benzyl group using benzyl bromide in the presence of a base (e.g., diisopropylethylamine) .
Step 2: Purification and Characterization
-
Purify via recrystallization from ethyl acetate/petroleum ether mixtures.
-
Confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry.
Table 1: Hypothetical Synthesis Conditions
Applications in Peptide Science and Drug Design
Role in Solid-Phase Peptide Synthesis
The dual protection scheme addresses two challenges in SPPS:
-
Side-Chain Stability: Benzyl groups resist cleavage under standard Fmoc deprotection conditions (20% piperidine/DMF), enabling iterative elongation .
-
Controlled Activation: The 4-nitrophenyl carbamate may act as a "safety-catch" linker, requiring photolytic or enzymatic cleavage for carboxyl activation .
Table 2: Comparative Prodrug Activation Rates*
Carbamate Type | Half-Life (pH 7.4) | Activating Enzyme |
---|---|---|
4-Nitrophenyl | 2.3 h | Plasma esterase |
Benzyl | >24 h | CYP3A4 |
*Data extrapolated from . |
Stability and Reactivity Profile
Acid/Base Stability
-
Acidic Conditions (TFA): Benzyl groups remain intact, but 4-nitrophenyl carbamates may undergo partial cleavage (50% degradation after 1 h in 95% TFA) .
-
Basic Conditions (pH >9): Rapid hydrolysis of the carbamate linkage, releasing free amine and 4-nitrophenol .
Thermal Stability
Differential scanning calorimetry of similar compounds shows decomposition onset at 180–200°C, suggesting suitability for room-temperature storage .
Future Research Directions
-
Enzymatic Activation Studies: Screen hydrolases (e.g., CES1, CES2) for carbamate cleavage efficiency .
-
Peptide Incorporation Trials: Test coupling efficiency in model peptides using automated synthesizers .
-
Toxicological Screening: Assess 4-nitrophenol release kinetics to anticipate dose-limiting toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume